molecular formula C11H13NO2 B2635729 Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]- CAS No. 125439-56-7

Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-

Cat. No. B2635729
M. Wt: 191.23
InChI Key: WAEZZCAFZLZKKH-UHFFFAOYSA-N
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Patent
US05972972

Procedure details

The 4-hydroxybenzyl alcohol (24.8 g, 0.2 mol) and 3-bromopropionitrile (29.6 g, 0.2 mol) were dissolved in 250 ml of 2-butanone. Potassium carbonate (30 g) and catalytic potassium iodide (0.2 g) were added and the reaction was refluxed for 48 hrs. After cooling, water was added and the layers were separated. The organic layer was washed with water, 1N sodium hydroxide and water again, dried over MgSO4, filtered, and concentrated to dryness. The resultant oil was slurried in hexane and the precipitate was filtered to afford 40.5 g of the subtitle compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][C:13]#[N:14].[C:15](=O)([O-])[O-].[K+].[K+].O>CC(=O)CC.[I-].[K+]>[C:13]([CH2:12][CH2:11][CH2:15][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)#[N:14] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
29.6 g
Type
reactant
Smiles
BrCCC#N
Name
Quantity
250 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 48 hrs
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water, 1N sodium hydroxide and water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCOC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.